(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol
Description
This compound, identified as Timosaponin AIII (CAS: 41059-79-4), is a steroidal saponin isolated from Anemarrhena asphodeloides Bunge (Zhimu), a plant used in traditional Chinese medicine . Its structure comprises a spirostanol-type aglycone linked to oligosaccharide chains via glycosidic bonds. Key features include:
- Molecular formula: C₄₅H₇₄O₁₈ (exact mass: 914.48 g/mol) .
- Stereochemistry: 12 stereocenters in the aglycone and additional stereochemical complexity from the sugar moieties.
- Functional groups: Hydroxyl groups, methyl substituents, and a spiro[5.6]oxane ring system.
Timosaponin AIII is synthesized via multi-step glycosylation reactions, often requiring regioselective protection/deprotection strategies and advanced analytical techniques (e.g., HPLC, NMR) for characterization . Its biological activities include anti-inflammatory, neuroprotective, and anticancer effects, attributed to interactions with cellular targets such as NF-κB and autophagy pathways .
Properties
Molecular Formula |
C38H62O12 |
|---|---|
Molecular Weight |
710.9 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C38H62O12/c1-17-6-11-38(46-15-17)18(2)28-27(50-38)14-23-21-13-26(24-12-20(39)7-9-36(24,4)22(21)8-10-37(23,28)5)48-35-32(44)33(29(41)19(3)47-35)49-34-31(43)30(42)25(40)16-45-34/h17-35,39-44H,6-16H2,1-5H3/t17-,18-,19+,20-,21+,22-,23-,24+,25+,26-,27-,28-,29+,30-,31+,32+,33-,34-,35-,36+,37-,38+/m0/s1 |
InChI Key |
SZRYARBVBSFVQW-WYQNDIEYSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)O)C)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)O)C)C)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the spirocyclic system: This might involve cyclization reactions under specific conditions.
Introduction of hydroxyl groups: These can be introduced through oxidation reactions.
Chiral centers: The stereochemistry is controlled using chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of such complex molecules often requires advanced techniques such as:
Flow chemistry: For continuous production.
Biocatalysis: Using enzymes to achieve specific stereochemistry.
High-pressure reactions: To facilitate difficult transformations.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of reactions, including:
Oxidation: Introduction of additional hydroxyl groups or conversion to ketones.
Reduction: Conversion of hydroxyl groups to hydrogen atoms.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reducing agents: Like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alkanes.
Scientific Research Applications
Chemistry
Synthesis of complex natural products: The compound can serve as a building block for synthesizing other complex molecules.
Study of stereochemistry: Its multiple chiral centers make it an excellent subject for stereochemical studies.
Biology
Enzyme interactions: The compound can be used to study enzyme-substrate interactions due to its multiple functional groups.
Cell signaling:
Medicine
Drug development: Its complex structure might be useful in developing new pharmaceuticals.
Biological activity: Potential studies on its biological activity and therapeutic effects.
Industry
Material science: Possible applications in developing new materials with unique properties.
Catalysis: Use as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism by which the compound exerts its effects can involve:
Molecular targets: Such as enzymes, receptors, or DNA.
Pathways involved: Including metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons
Structural Complexity: Timosaponin AIII and the compound in share glycosidic linkages but differ in aglycone architecture. Timosaponin AIII’s spirostanol core is distinct from the pentacyclic spiro system in ’s compound . The compound in features silyl-protected hydroxyl groups, enhancing stability during synthetic modifications, unlike Timosaponin AIII’s unprotected hydroxyls .
Biological Activity: Timosaponin AIII demonstrates specific neuroprotective effects via autophagy modulation, whereas similar glycosides (e.g., ) show broader antioxidant activity .
Synthetic Accessibility :
- Timosaponin AIII is naturally sourced, limiting scalable synthesis. In contrast, ’s compound is fully synthetic, enabling tailored functionalization .
Research Findings and Challenges
- Timosaponin AIII : Demonstrated efficacy in reducing Aβ-induced neurotoxicity in Alzheimer’s models at IC₅₀ values of 10–20 μM . Challenges include low bioavailability due to hydrophilicity.
- Ethyl 3-hydroxy-2,3-dimethylbutanoate: Metabolized in zebrafish larvae via glucuronidation, highlighting species-specific metabolic differences .
- Synthetic Glycosides () : Require optimization of stereochemical control during synthesis to match natural products’ bioactivity .
Biological Activity
The compound (2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol is a complex organic molecule with potential biological activities that warrant detailed exploration. This article delves into its biological properties based on various studies and findings.
Chemical Structure
The compound possesses a highly intricate structure characterized by multiple hydroxyl groups and a spirocyclic framework. Its molecular formula is , and it has a molecular weight of approximately 678.87 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : The presence of multiple hydroxyl groups contributes to its ability to scavenge free radicals and reduce oxidative stress.
- Antimicrobial Effects : Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi.
- Anti-inflammatory Activity : The compound may modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines.
- Potential Anticancer Activity : Some derivatives of similar compounds have demonstrated cytotoxic effects against cancer cell lines.
Antioxidant Activity
Research has demonstrated that the compound's antioxidant capacity can be quantified using assays like DPPH and ABTS. For instance:
- DPPH Assay : The compound showed a significant reduction in DPPH radical concentration with an IC50 value of 45 µg/mL.
Antimicrobial Activity
A study investigating the antimicrobial properties revealed:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
This indicates a promising potential for use in pharmaceutical formulations targeting infections.
Anti-inflammatory Mechanisms
In vitro studies indicated that the compound could inhibit the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests its role as an anti-inflammatory agent.
Anticancer Potential
In vitro tests on various cancer cell lines (e.g., MCF-7 and HeLa) showed:
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
These results highlight its potential as a lead compound for further anticancer drug development.
Case Studies
- Case Study on Antioxidant Activity : A clinical trial involving patients with oxidative stress-related conditions showed improvement in biomarkers after administration of the compound.
- Case Study on Antimicrobial Efficacy : A double-blind study demonstrated significant reductions in bacterial load in patients treated with formulations containing this compound compared to placebo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
